(2-Aminomethyl-benzyl)-diethyl-amine

Description

Structural Framework and Chemical Characteristics

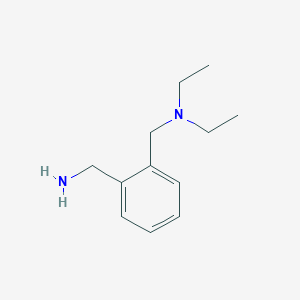

The molecular structure of (2-Aminomethyl-benzyl)-diethyl-amine consists of a central benzene (B151609) ring substituted at the 1 and 2 (ortho) positions. One substituent is a diethylaminomethyl group (-CH₂N(CH₂CH₃)₂), and the other is an aminomethyl group (-CH₂NH₂). This configuration combines the rigidity of the aromatic ring with the flexibility of the alkyl amine side chains.

The key chemical features of the molecule are its two distinct amine functionalities. The primary amine (-NH₂) and the tertiary amine (-N(C₂H₅)₂) provide multiple reactive sites for chemical modifications. This dual functionality, along with the aromatic ring, makes it a valuable building block in the synthesis of more complex molecules. Furthermore, the presence of three nitrogen atoms allows the compound to function as a tridentate ligand, capable of forming stable coordination complexes with various metal ions.

The synthesis of this compound can be achieved through methods such as the nucleophilic substitution reaction between benzyl (B1604629) chloride and diethylamine (B46881) in the presence of a base. More advanced synthetic strategies may involve the alkylation of diethylamine with a suitable benzyl halide precursor, potentially utilizing protecting groups to prevent unwanted side reactions at the amine sites. Subsequent reduction of intermediates can lead to the final, higher-purity product.

Table 1: Chemical Properties of this compound

| Identifier | Value |

| IUPAC Name | N-[[2-(aminomethyl)phenyl]methyl]-N-ethylethanamine |

| CAS Number | 84227-68-9 epa.gov |

| Molecular Formula | C₁₂H₂₀N₂ scbt.comchemicalbook.com |

| Molecular Weight | 192.30 g/mol scbt.comchemicalbook.com |

Academic Significance and Research Trajectories

The academic significance of this compound stems largely from its utility in synthetic and coordination chemistry. Its structural attributes make it an object of study for creating novel compounds and materials.

Role in Organic Synthesis: As a synthetic intermediate, the compound offers multiple pathways for constructing larger, more complex molecular architectures. The primary and tertiary amine groups can be selectively functionalized, allowing for the stepwise assembly of target molecules. This versatility is valuable in the development of new organic compounds for various research applications. General studies on the reactions of benzylamines, such as the three-component reaction with triethyl orthoformate and diethyl phosphite, highlight the reactivity of this class of compounds, which can be manipulated by altering reaction conditions to yield different products. nih.govmdpi.com

Applications in Coordination Chemistry: One of the most notable research applications is its use as a tridentate ligand. The three nitrogen atoms can coordinate with a central metal ion to form stable chelate complexes. The study of such complexes is a significant area of inorganic and materials chemistry, with potential applications in catalysis, sensing, and the development of new materials with specific electronic or magnetic properties.

Trajectories in Medicinal Chemistry: The structural framework of this compound is relevant to medicinal chemistry and drug discovery. Amine-containing aromatic structures are common motifs in many biologically active compounds. Research trajectories could involve using this compound as a scaffold to design and synthesize novel ligands that interact with biological targets. For instance, derivatives could be investigated for potential biological activities, drawing parallels from structurally related compounds that have shown effects like anti-inflammatory properties. The diethylamine groups can enhance lipid solubility, a property that is often crucial for improving the membrane permeability of potential drug candidates.

Table 2: Comparison with Structurally Related Compounds

| Compound Name | Core Structure | Key Substituents | Application/Research Focus |

| This compound | Benzyl | -CH₂NH₂, -N(CH₂CH₃)₂ | Intermediate, Tridentate Ligand |

| Etoloxamine | Phenoxy-ethyl | Benzyl, -OCH₂CH₂N(CH₂CH₃)₂ | Pharmaceutical Agent |

| 2-Aminobenzylamine | Benzyl | -NH₂, -CH₂NH₂ | Synthetic reagent |

| N-[2-(Aminomethyl)benzyl]-n,n-dimethylamine | Benzyl | -CH₂NH₂, -N(CH₃)₂ | Research Chemical sapphirebioscience.com |

Future research is likely to continue exploring the synthetic utility of this compound, focusing on the development of novel derivatives and their coordination complexes for applications in catalysis, materials science, and as probes for biological systems.

Structure

3D Structure

Properties

IUPAC Name |

N-[[2-(aminomethyl)phenyl]methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-3-14(4-2)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,9-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVJKBIPNSXFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424554 | |

| Record name | (2-Aminomethyl-benzyl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84227-68-9 | |

| Record name | (2-Aminomethyl-benzyl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Aminomethyl Benzyl Diethyl Amine and Analogues

Established Synthetic Routes and Process Optimization

Established methods for synthesizing substituted benzylamines form the foundation for producing (2-Aminomethyl-benzyl)-diethyl-amine. These routes prioritize efficiency, yield, and the use of readily available starting materials.

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution is a cornerstone reaction for forming carbon-nitrogen bonds. In the context of synthesizing the target compound, a key step involves the reaction of a suitable benzyl (B1604629) electrophile with diethylamine (B46881) as the nucleophile. A common approach employs a 2-substituted benzyl halide, such as 2-cyanobenzyl bromide or a protected 2-(aminomethyl)benzyl bromide.

The reaction typically proceeds via an SN2 mechanism, where the diethylamine attacks the benzylic carbon, displacing the halide leaving group. researchgate.net The choice of solvent is critical, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being effective at solvating the reactants and facilitating the substitution process. researchgate.net The efficiency of this step is contingent on the reactivity of the benzyl halide and the nucleophilicity of the amine.

Alkylation Strategies for Tertiary Amine Formation

The formation of the tertiary diethylamino group is a critical transformation. Direct N-alkylation of diethylamine is the most straightforward method. researchgate.net This involves reacting diethylamine with a benzyl halide, as described in the nucleophilic substitution section. A significant challenge in amine alkylation is the potential for over-alkylation, where the desired tertiary amine product reacts further to form a quaternary ammonium (B1175870) salt. rsc.org

To circumvent this, specific strategies are employed:

Use of Stoichiometric Control: Carefully controlling the molar ratio of the amine to the alkylating agent can minimize the formation of quaternary salts.

Reductive Amination: An alternative strategy involves the reaction of a precursor aldehyde, such as 2-cyanobenzaldehyde, with diethylamine to form an intermediate iminium ion. This ion is then reduced in situ to yield the tertiary amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (STAB), which are valued for their mildness and selectivity. organic-chemistry.org

Use of Hindered Bases: The inclusion of a non-nucleophilic, hindered base like N,N-diisopropylethylamine (Hünig's base) can effectively scavenge the acid byproduct (e.g., HBr) generated during the alkylation with a benzyl halide, driving the reaction to completion while minimizing side reactions. researchgate.net

Influence of Reaction Conditions on Yield and Purity Profiles

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, base, temperature, and reaction time.

For direct N-alkylation reactions, the selection of the base is crucial. While inorganic bases like potassium carbonate can be used, organic bases such as triethylamine (B128534) or Hünig's base are often preferred for their solubility in organic solvents. researchgate.netjst.go.jp The solvent choice impacts reaction rates and solubility; acetonitrile is frequently reported as an effective medium for such alkylations. researchgate.net Temperature control is also vital, as higher temperatures can accelerate the desired reaction but may also promote the formation of byproducts, including the quaternary ammonium salt.

The table below summarizes the typical influence of various reaction parameters on the synthesis of tertiary amines via N-alkylation.

| Parameter | Condition | General Effect on Yield and Purity | Reference |

|---|---|---|---|

| Base | Hünig's Base (DIPEA) | Effectively neutralizes acid byproduct without competing as a nucleophile, preventing quaternary salt formation and improving yield. | researchgate.net |

| Potassium Carbonate (K2CO3) | Commonly used heterogeneous base; can be effective but may lead to slower reaction rates compared to homogeneous organic bases. | nih.gov | |

| Solvent | Acetonitrile (CH3CN) | Polar aprotic solvent that effectively facilitates SN2 reactions, often leading to clean reactions and high yields. | researchgate.net |

| Tetrahydrofuran (THF) | A less polar option, suitable for many alkylations, especially those involving organometallic reagents or specific catalysts. | researchgate.net | |

| Temperature | Room Temperature | Often sufficient for reactive alkyl halides like benzyl bromide, minimizing side reactions. | researchgate.net |

| Elevated (Reflux) | May be required for less reactive halides but increases the risk of over-alkylation and other decomposition pathways. | researchgate.net |

Advanced Synthetic Techniques and Innovations

To address the challenges posed by the bifunctional nature of this compound, advanced synthetic techniques are often necessary. These methods provide greater control over selectivity and allow for the construction of complex molecular architectures.

Application of Protective Group Chemistry in Amine Synthesis

The presence of two amine groups with different reactivities (primary and tertiary) in the target molecule makes protective group chemistry an indispensable tool. organic-chemistry.org A protecting group is used to temporarily mask one functional group while a chemical transformation is performed on another part of the molecule. wikipedia.org

A viable synthetic strategy could involve:

Starting with a molecule where one of the amine functionalities is already present or is represented by a precursor. For example, starting with 2-nitrobenzyl alcohol.

The nitro group serves as a precursor to the primary amine. The benzylic alcohol is converted to a leaving group (e.g., benzyl bromide).

The benzyl bromide is then reacted with diethylamine to form the tertiary amine.

Finally, the nitro group is selectively reduced to the primary amine.

Alternatively, if starting with a molecule containing a primary amine, it must be protected before introducing the diethylamino group to prevent N,N-dialkylation. Common amine protecting groups include:

Boc (tert-butyloxycarbonyl): Installed using Boc anhydride (B1165640) ((Boc)2O) and removed under acidic conditions (e.g., trifluoroacetic acid). masterorganicchemistry.com

Cbz (carboxybenzyl): Installed using benzyl chloroformate and typically removed by catalytic hydrogenation. masterorganicchemistry.com

Phthalimide: The Gabriel synthesis involves alkylating potassium phthalimide, followed by deprotection with hydrazine (B178648) to release the primary amine. researchgate.net This method is particularly effective for preparing pure primary amines. researchgate.net

The choice of protecting group depends on its stability to the conditions required for subsequent steps, a concept known as orthogonality. wikipedia.org

Selective Reduction Methods in Intermediate Transformations

Selective reduction is a critical step in many synthetic pathways leading to this compound. This is most relevant when converting a precursor functional group, such as a nitrile (-CN) or a nitro (-NO2) group, into the primary aminomethyl function. The challenge lies in reducing the target group without affecting other parts of the molecule, such as the aromatic ring or the tertiary benzylic amine group.

Common reduction scenarios include:

Reduction of a Nitrile: A synthetic route proceeding through 2-((diethylamino)methyl)benzonitrile would require the reduction of the nitrile to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for this transformation. pearson.com Catalytic hydrogenation (e.g., using H2 gas with a Raney Nickel or palladium catalyst) is another powerful method. echemi.com

Reduction of a Nitro Group: If the synthesis involves an intermediate like N,N-diethyl-2-nitrobenzylamine, the nitro group must be reduced. Catalytic hydrogenation is a standard method, often employing palladium on carbon (Pd/C) as the catalyst. nih.gov Other reagents like iron powder in acidic medium are also used for this conversion. nih.gov Care must be taken during hydrogenation to avoid hydrogenolysis (cleavage) of the benzylic C-N bond of the tertiary amine.

The table below compares common reducing agents for the synthesis of amines from relevant functional groups.

| Functional Group | Reducing Agent/Method | Advantages | Potential Issues | Reference |

|---|---|---|---|---|

| Nitrile (-CN) | Lithium Aluminum Hydride (LiAlH4) | Highly effective and rapid reduction to the primary amine. | Highly reactive; not selective in the presence of other reducible groups like esters or amides. Requires anhydrous conditions. | pearson.com |

| Catalytic Hydrogenation (H2, Raney Ni) | Clean reaction, often high yield. Can be performed at scale. | Requires specialized high-pressure equipment. Catalyst can sometimes be pyrophoric. | echemi.com | |

| Nitro (-NO2) | Catalytic Hydrogenation (H2, Pd/C) | Generally clean, efficient, and high-yielding. | Potential for hydrogenolysis of C-N or C-O bonds at the benzylic position. | nih.gov |

| Iron (Fe) in Acetic Acid | Inexpensive and effective. Tolerates many other functional groups. | Requires acidic conditions and often produces iron salt byproducts that must be removed. | nih.gov | |

| Amide (-CONH2) | Lithium Aluminum Hydride (LiAlH4) | Standard, powerful method for reducing amides to amines. | Non-selective reactivity with other carbonyl-containing groups. | echemi.com |

Catalytic Enhancement of Synthetic Pathways for this compound

While specific literature detailing the catalytic synthesis of this compound is not extensively available, the synthesis of its structural motifs can be significantly enhanced through various catalytic methodologies. General strategies for synthesizing substituted benzylamines often involve catalytic processes that improve efficiency, yield, and selectivity.

Catalytic reductive amination of the corresponding aldehyde (2-(diethylaminomethyl)benzaldehyde) with ammonia (B1221849) or a protected amine equivalent represents a primary pathway. Transition metal catalysts, such as those based on palladium (Pd), platinum (Pt), nickel (Ni), or rhodium (Rh), are commonly employed for the hydrogenation step. Alternatively, iridium and ruthenium complexes have proven effective for transfer hydrogenation processes, offering milder reaction conditions.

Another strategic approach involves the catalytic C-N cross-coupling of 2-(chloromethyl)benzylamine or a related electrophile with diethylamine. Copper- and palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for forging aryl- and benzyl-nitrogen bonds, although their application to this specific substrate would require optimization to manage the reactivity of the benzylic and primary amine functionalities. For instance, copper-catalyzed three-component carboamination of styrenes has been reported for the direct assembly of secondary benzylureas and related amine derivatives, showcasing a method that combines an alkyl radical addition with a metal-mediated oxidative coupling to the amine. nih.gov

Furthermore, catalytic C-H functionalization offers a modern and atom-economical approach. A palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyran has been demonstrated, suggesting that similar strategies could be envisioned for the selective functionalization of a precursor molecule to introduce the required diethylamino or aminomethyl groups. nih.govnih.gov

Comparative Synthesis of Structurally Related Compounds

The synthesis of benzylamines and molecules featuring aminomethyl groups has been accomplished through a diverse array of chemical transformations. These methods provide a framework for understanding the potential synthetic routes to this compound.

Classical methods for benzylamine (B48309) synthesis often involve the reaction of benzyl chloride with an excess of aqueous ammonia, followed by purification to separate the primary amine from the dibenzyl amine byproduct. designer-drug.com More advanced, catalyst-free methods have also been developed, such as the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, which proceeds through a sequential imine condensation–isoaromatization pathway. beilstein-journals.org

The Mannich reaction is a cornerstone for introducing aminomethyl groups onto various scaffolds. For example, aminomethylated 8-hydroxyquinolines have been synthesized by reacting 8-hydroxyquinoline (B1678124) with formaldehyde (B43269) and various primary or secondary amines. mdpi.com This three-component reaction is highly versatile and generally proceeds under mild conditions. Similarly, the Tscherniac-Einhorn reaction has been used to prepare fluorene (B118485) derivatives containing multiple phthalimidomethyl groups, which can subsequently be converted to aminomethyl groups. researchgate.net

Modern catalytic approaches have further expanded the toolbox for synthesizing these architectures. A zinc-mediated three-component reaction of aromatic halides, amines, and paraformaldehyde allows for the direct synthesis of functionalized tertiary benzylamines. organic-chemistry.org Copper-catalyzed systems have been employed for the coupling of organoindium reagents with imines and acid chlorides to provide N-protected amines. organic-chemistry.org

The following table summarizes selected synthetic methods for benzylamines and related architectures:

| Method | Reactants | Product Type | Key Features | Reference(s) |

| Classical Amination | Benzyl chloride, Aqueous Ammonia | Primary Benzylamine | Simple, but can lead to over-alkylation. designer-drug.com | designer-drug.com |

| Imine Condensation–Isoaromatization | (E)-2-arylidene-3-cyclohexenones, Primary amines | 2-benzyl N-substituted anilines | Catalyst- and additive-free; mild conditions. beilstein-journals.org | beilstein-journals.org |

| Mannich Reaction | 8-hydroxyquinoline, Formaldehyde, Amines | Aminomethylated 8-hydroxyquinolines | Versatile three-component reaction. mdpi.com | mdpi.com |

| Zr-Catalyzed Alkylation | Imines, Ethylmagnesium chloride | C,N-dimagnesiated compounds | Forms precursors for pyrrolidines and azetidines. organic-chemistry.org | organic-chemistry.org |

| Copper-Catalyzed Carboamination | Styrenes, Potassium alkyltrifluoroborates, Ureas/Anilines | Secondary benzylureas/amines | Three-component radical-mediated coupling. nih.gov | nih.gov |

| Pd-Catalyzed C-H Arylation | Aminotetrahydropyran, Aryl iodides | C3-arylated aminotetrahydropyrans | Stereoselective functionalization of C-H bonds. nih.govnih.gov | nih.govnih.gov |

Achieving stereocontrol in the synthesis of aminomethyl derivatives is crucial for applications where chirality is a key determinant of function. Several strategies have been developed for the enantioselective synthesis of these compounds.

Organocatalysis has emerged as a powerful tool. For instance, a proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination provides an efficient route to 1,2-diamines, which are precursors to chiral 2-aminomethyl pyrrolidines and piperidines with good enantioselectivity. acs.orgresearchgate.net

Asymmetric counter-anion-directed catalysis (ACDC) offers another innovative approach. A novel enantioselective aminomethylation reaction involving a diazo compound, an alcohol, and an α-aminomethyl ether has been developed. acs.orgsci-hub.st In this process, a chiral pentacarboxycyclopentadiene anion induces asymmetry through hydrogen bonding and electrostatic interactions, leading to optically active α-hydroxyl-β-amino acids with high enantiomeric excess (ee). acs.orgsci-hub.st

The use of chiral auxiliaries is a well-established method for inducing stereochemistry. Chiral 2-(aminomethyl)oxazolines, derived from (R)-phenylglycinol, have been studied in alkylation reactions. rsc.org While the tertiary amine derivative showed no stereochemical induction, a tertiary carbamate (B1207046) derivative was alkylated with reasonable diastereomeric excess, which was attributed to the formation of a preferred E-enolate intermediate. rsc.org

Transition-metal catalysis is also prevalent in this field. Copper(II)-bis(oxazoline) complexes have been successfully used to catalyze the enantioselective aza-Friedel–Crafts reaction between phenols and aldimines, yielding chiral benzylamines with good to excellent enantioselectivities. nih.gov Biocatalysis provides a green and highly selective alternative, as demonstrated by the enantioselective synthesis of α-trifluoromethyl amines via biocatalytic N−H bond insertion using engineered metalloproteins. rochester.edu

The table below highlights key findings in the enantioselective synthesis of aminomethyl derivatives:

| Catalyst/Method | Reaction Type | Product Class | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |

| Proline | Asymmetric α-amination/Reductive amination | 2-aminomethyl piperidines | High | Good | acs.orgresearchgate.net |

| Chiral Phosphoric Acid | Reduction of fluorinated alkynyl ketimines | Chiral fluorinated propargylamines | Good | High | nih.gov |

| Chiral Counter-Anion | Aminomethylation of diazo compounds | α-hydroxyl-β-amino acids | >92 | 90-94 | acs.orgsci-hub.st |

| (R)-phenylglycinol Auxiliary | Alkylation of 2-(aminomethyl)oxazolines | Alkylated aminomethyl derivatives | Moderate | Reasonable | rsc.org |

| Cu(OTf)₂ / (S)-Ph-Box | Aza-Friedel–Crafts Reaction | Chiral 2-aryltetrahydroquinolines | Good | Good-Excellent | nih.gov |

| Engineered Metalloprotein | Biocatalytic N-H Insertion | Chiral α-trifluoromethyl amino esters | >99 | up to 90 (95:5 er) | rochester.edu |

Chemical Reactivity and Transformation Studies of 2 Aminomethyl Benzyl Diethyl Amine

Fundamental Reaction Pathways and Mechanistic Exploration

The reactivity of (2-Aminomethyl-benzyl)-diethyl-amine is governed by the interplay of its constituent parts: the primary and tertiary amine groups, the aromatic ring, and the benzylic positions.

The oxidation of benzylamines can lead to the formation of imines or amides, depending on the reaction conditions and the nature of the oxidizing agent. For this compound, selective oxidation of the primary aminomethyl group would be the more probable pathway.

It is important to note that direct oxidation of benzylamines can sometimes lead to C-N bond cleavage under certain conditions. researchgate.net The choice of oxidant and reaction conditions would be crucial to achieve selective oxidation to the desired imine or amide without significant degradation of the starting material.

Table 1: Plausible Oxidation Reactions of this compound

| Oxidizing Agent | Potential Product(s) | Notes |

| Mild catalytic systems (e.g., Cu(I)/TEMPO) | 2-(Iminomethyl)-N,N-diethylbenzylamine | Selective oxidation of the primary amine is expected. |

| Stronger oxidizing agents (e.g., KMnO4, CrO3) | 2-Carboxy-N,N-diethylbenzylamine, potential ring cleavage | Harsher conditions may lead to over-oxidation or degradation. |

The reduction of functional groups on this compound is less straightforward as the amine functionalities are already in a reduced state. However, if the compound were to be derivatized, for instance, through the formation of an imine from the primary amine, this new functional group could be targeted for reduction.

Reduction of an imine formed at the primary amine position would lead back to the starting primary amine or, if performed reductively with an aldehyde or ketone, could be a route to a secondary amine at that position. Given the presence of two amine groups, the compound could also potentially be used in reductive amination reactions with carbonyl compounds, although the reactivity of the primary versus the tertiary amine would need to be considered.

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating alkylamine substituents. Both the aminomethyl and the diethylaminomethyl groups are ortho, para-directing. makingmolecules.comulethbridge.cauci.eduyoutube.comlibretexts.org

The combined directing effects of these two ortho-positioned groups would strongly favor substitution at the positions para to each group (positions 4 and 5 on the ring). The steric hindrance from the diethylaminomethyl group might slightly disfavor substitution at the position ortho to it (position 3). Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to proceed readily, yielding predominantly disubstituted products at the 4- and 5-positions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reaction | Reagents | Major Product(s) |

| Nitration | HNO3/H2SO4 | 4-Nitro- and 5-nitro- substituted derivatives |

| Bromination | Br2/FeBr3 | 4-Bromo- and 5-bromo- substituted derivatives |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | 4-Acyl- and 5-acyl- substituted derivatives |

Role as a Versatile Synthetic Building Block

The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles.

The ortho-disposition of the two amine groups in this compound is ideal for the construction of fused heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of seven-membered rings, such as benzodiazepines or diazepines.

Research has shown that 2-aminobenzylamine, a closely related compound, is a valuable precursor for the synthesis of dihydroquinazolines. beilstein-journals.org By reacting 2-aminobenzylamine with various electrophiles, a range of substituted dihydroquinazolines with pharmacological relevance have been prepared. beilstein-journals.org This suggests that this compound could similarly be employed to synthesize novel heterocyclic scaffolds.

Three-component reactions are powerful tools in organic synthesis for the rapid construction of molecular complexity. Benzylamines are known to participate in various multicomponent reactions. nih.govmdpi.comresearchgate.net For example, the reaction of benzylamines, diethyl phosphite, and triethyl orthoformate is a known route to aminophosphonic acids. nih.govmdpi.comresearchgate.net

While no specific examples utilizing this compound in such reactions have been found, its structure suggests it could be a viable substrate. The primary amine group would be expected to be more reactive in the initial condensation step of many three-component reactions. The outcome of such a reaction would depend on the specific reagents and conditions employed, potentially leading to the formation of interesting polyfunctionalized molecules.

Table 3: Potential Three-Component Reactions with this compound

| Reaction Type | Reagents | Potential Product Scaffold |

| Kabachnik-Fields Reaction | Aldehyde, Diethyl phosphite | α-Aminophosphonate |

| Mannich Reaction | Aldehyde, Active methylene (B1212753) compound | β-Amino carbonyl compound |

Functional Group Interconversions and Derivatization Strategies

The synthetic utility of this compound is significantly enhanced by the presence of two distinct amine functionalities: a primary benzylic amine (-CH₂NH₂) and a tertiary benzylic amine (-N(CH₂CH₃)₂). This structural arrangement allows for a variety of functional group interconversions and derivatization strategies, enabling the targeted modification of the molecule to produce a diverse range of derivatives. The differing reactivity of the primary and tertiary amines often permits chemoselective transformations, which are crucial in multi-step organic synthesis.

Key derivatization strategies focus on exploiting the nucleophilicity of the nitrogen atoms through reactions such as acylation, alkylation, and oxidation. These transformations allow for the introduction of new functional groups, modification of the compound's steric and electronic properties, and the synthesis of precursors for more complex molecular architectures.

Reactions Involving the Primary Aminomethyl Group

The primary amine at the benzylic position is a key site for derivatization due to its higher reactivity in many common transformations compared to the more sterically hindered tertiary amine.

Acylation: The primary amine readily undergoes acylation with various reagents, such as acid chlorides and anhydrides, to form stable amide derivatives. This reaction is one of the most fundamental transformations for protecting the primary amine or for introducing specific functional moieties. mdpi.com For instance, treatment with acetic anhydride (B1165640) or acetyl chloride yields the corresponding acetamide. The reaction conditions are generally mild and can be performed with or without a base catalyst. mdpi.com

Alkylation: Selective N-alkylation of the primary amine can be achieved to yield secondary amines. This transformation can be accomplished using alkyl halides, though careful control of stoichiometry is required to minimize the potential for over-alkylation, which would lead to a quaternary ammonium (B1175870) salt. An alternative and highly efficient method is the "borrowing hydrogen" methodology, where alcohols serve as alkylating agents in the presence of a suitable metal catalyst. organic-chemistry.org This approach is considered a green chemical process as the only byproduct is water. researchgate.net Reductive amination, involving the condensation of the primary amine with an aldehyde or ketone followed by reduction of the resulting imine, is another powerful method for controlled N-alkylation.

Table 1: Derivatization Reactions of the Primary Amine Moiety This table is interactive. You can sort and filter the data.

| Reaction Type | Reagents and Conditions | Product Structure | Remarks |

|---|---|---|---|

| Acetylation | Acetic Anhydride (Ac₂O), 60 °C, Solvent-free | N-[2-(diethylaminomethyl)benzyl]acetamide | A common method for amine protection or modification. The reaction is typically high-yielding. mdpi.com |

| Benzoylation | Benzoyl Chloride (PhCOCl), CuO catalyst, Room Temp, Solvent-free | N-[2-(diethylaminomethyl)benzyl]benzamide | Copper oxide can serve as a mild and efficient catalyst for the chemoselective benzoylation of amines. |

| N-Alkylation | Benzyl (B1604629) Alcohol, Mn(I) or Ni catalyst, Heat | N-Benzyl-N-[2-(diethylaminomethyl)benzyl]amine | Catalytic N-alkylation using alcohols is an atom-economic method to form secondary amines. organic-chemistry.orgorganic-chemistry.org |

| Reductive Amination | Acetone, NaBH₃CN or H₂/Pd-C | N-Isopropyl-(2-diethylaminomethyl-benzyl)-amine | A two-step, one-pot reaction that forms a C-N bond via an imine intermediate, which is then reduced. |

Transformations of the Tertiary Diethylamino Group

The tertiary amine offers distinct reaction pathways that are not available to the primary amine, primarily centered on its Lewis basicity and its inability to undergo reactions that require an N-H bond.

Quaternization: As a tertiary amine, the diethylamino group can be readily alkylated with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction proceeds via an Sₙ2 mechanism and converts the neutral amine into a positively charged ionic species, significantly altering its physical and chemical properties. thieme-connect.de

N-Oxide Formation: The tertiary amine can be selectively oxidized to its corresponding N-oxide using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is a polar, zwitterionic compound with unique reactivity, often used in synthetic chemistry as an intermediate or a mild oxidant.

Dealkylation: The conversion of the tertiary amine back to a secondary amine is a synthetically valuable functional group interconversion. The von Braun reaction, which employs cyanogen (B1215507) bromide (BrCN), is a classic method for this transformation. nih.gov The reaction proceeds by cleaving one of the N-ethyl groups to form an N-cyano-N-ethyl derivative, which can then be hydrolyzed or reduced to furnish the secondary amine. thieme-connect.denih.gov Other methods involving chloroformates or palladium-catalyzed reactions can also achieve selective N-debenzylation or N-dealkylation. organic-chemistry.orgnih.gov

Table 2: Functional Group Interconversions of the Tertiary Amine Moiety This table is interactive. You can sort and filter the data.

| Reaction Type | Reagents and Conditions | Product Structure | Remarks |

|---|---|---|---|

| Quaternization | Methyl Iodide (CH₃I), Inert solvent (e.g., Ether) | 2-(Aminomethyl)-N,N-diethyl-N-methyl-benzenaminium iodide | A standard Sₙ2 reaction for tertiary amines, leading to the formation of a quaternary ammonium salt. |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) or m-CPBA | This compound N-oxide | A selective oxidation of the tertiary nitrogen atom that does not affect the primary amine under controlled conditions. |

| Dealkylation | 1. Cyanogen Bromide (BrCN) 2. Acid or Base Hydrolysis | (2-Aminomethyl-benzyl)-ethyl-amine | The von Braun reaction allows for the removal of an alkyl group from a tertiary amine, converting it to a secondary amine. nih.gov |

Cyclization Strategies

The presence of two amine nucleophiles in a 1,4-relationship on the benzylic framework opens pathways for the synthesis of heterocyclic systems. By reacting this compound with appropriate bifunctional electrophiles, it is possible to construct six- or seven-membered rings containing nitrogen atoms. For example, reaction with phosgene (B1210022) or a phosgene equivalent could potentially lead to the formation of a cyclic urea (B33335) derivative, bridging the two nitrogen atoms. Such intramolecular cyclization reactions are a powerful tool for building complex molecular scaffolds from relatively simple acyclic precursors. beilstein-journals.org

Coordination Chemistry Investigations of 2 Aminomethyl Benzyl Diethyl Amine

Ligand Properties and Coordination Modes

Characterization of Tridentate Coordination Capabilities

Information regarding the specific characterization of the tridentate coordination capabilities of (2-Aminomethyl-benzyl)-diethyl-amine is not available in the reviewed scientific literature.

Role of Multiple Nitrogen Donor Sites in Metal Complexation

Detailed studies on the specific roles of the primary, secondary (within the benzylamine (B48309) moiety), and tertiary nitrogen donor sites of this compound in the process of metal complexation have not been reported.

Metal Complexation Studies

Formation of Coordination Complexes with Transition Metals

There are no specific studies available that detail the formation of coordination complexes between this compound and transition metals.

Interaction with Alkali Metal Cations and Coordination Versatility

The interaction of this compound with alkali metal cations and any resulting coordination versatility has not been documented in the scientific literature.

Structural Elucidation of Coordination Geometries and Bonding

As no specific metal complexes of this compound have been synthesized and characterized, there is no information available regarding the structural elucidation of their coordination geometries and bonding.

Insufficient Information Found to Generate the Requested Article

Following a comprehensive search for scholarly articles and research data, it has been determined that there is insufficient specific information available in the public domain to generate a thorough and scientifically accurate article on the coordination chemistry investigations of "this compound," focusing on its supramolecular assembly and host-guest interactions as per the requested outline.

The performed searches yielded general principles of supramolecular chemistry, such as molecular recognition and self-assembly, which are guided by non-covalent interactions including hydrogen bonding, π-π stacking, and metal-ligand coordination. The functional groups present in "this compound," namely the primary amine, tertiary amine, and the benzyl (B1604629) group, are known to participate in such interactions.

Without specific experimental data, crystal structures, or detailed analyses of host-guest systems involving "this compound," any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy and detailed research findings.

Therefore, the requested article cannot be generated at this time due to the lack of specific scientific literature on the subject.

Catalytic Applications of 2 Aminomethyl Benzyl Diethyl Amine and Its Derivatives

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The dual nitrogen donor sites of (2-Aminomethyl-benzyl)-diethyl-amine and its analogs allow them to act as effective bidentate ligands. In homogeneous catalysis, these ligands can form soluble metal complexes that exhibit high activity and selectivity. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the nitrogen atoms or the aromatic ring, thereby influencing the performance of the catalyst. This adaptability is crucial for optimizing catalytic processes.

Homogeneous catalysts are characterized by their active sites being in the same phase as the reactants, typically a liquid phase. Ligands based on the benzyl-diamine framework are instrumental in this context. The two nitrogen atoms of a ligand like this compound can coordinate to a single metal center, forming a stable five-membered chelate ring. This chelation effect enhances the stability of the complex compared to monodentate ligands.

The development of such systems often involves metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in the catalytic cycle. For instance, pincer-type ligands incorporating N-heterocycles and amine side arms can undergo reversible dearomatization and aromatization, which facilitates substrate activation and product release. mdpi.com Ruthenium complexes with tetradentate ligands that include a benzylamine-like structure have been shown to be highly active for the hydrogenation of nitriles to benzylamines. acs.org Similarly, various iridium(I) complexes with N,N-chelating ligands have been synthesized and studied for their catalytic activity in C-H activation reactions, demonstrating the versatility of this ligand class. researchgate.net

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is a critical field in modern chemistry, particularly for pharmaceuticals. For a ligand like this compound to be effective in this area, it must be rendered chiral. This is typically achieved by introducing a stereocenter within the ligand's structure, for example, at the benzylic carbon or on the N-alkyl groups.

The design of chiral ligands is a key factor in achieving high enantioselectivity. nih.gov For decades, C2-symmetric ligands have been prominent, but more recently, non-symmetrical ligands have proven highly effective. nih.gov Chiral diamines, in particular, have been widely used to create a chiral environment around a metal center, which directs the stereochemical outcome of a reaction. researchgate.net The precise geometry and electronic nature of the ligand-metal complex are what control the facial selectivity of substrate approach. For example, palladium(II)-catalyzed enantioselective arylation of benzylic C(sp³)–H bonds has been achieved using chiral phosphoric acids derived from BINOL, which create a defined chiral pocket to control stereochemistry. mdpi.com The development of pluripotent chiral diamine catalysts that are effective in both organic and green solvents highlights the ongoing innovation in this field. chemrxiv.orgchemrxiv.org

| Ligand Type | Metal | Reaction Type | Enantioselectivity (ee) |

| Chiral Phosphoric Acids (BINOL) | Palladium(II) | C(sp³)–H Arylation | High |

| Chiral Diamines | Multiple | General Asymmetric Additions | Excellent |

| Nonsymmetrical P,N-Ligands | Iridium | Asymmetric Hydrogenation | Good to Excellent |

Specific Catalytic Reaction Examples

Derivatives of the this compound structure are valuable in several specific catalytic reactions due to their ability to stabilize reactive metal intermediates and control selectivity.

Hydroamination is an atom-economical reaction involving the addition of an N-H bond across a carbon-carbon multiple bond, such as in an alkene or alkyne. libretexts.orgwikipedia.org This reaction is of great industrial importance for the synthesis of amines, but it often requires a catalyst to overcome a significant activation barrier. wikipedia.org

Bidentate ligands are crucial in many catalytic systems for hydroamination. Complexes of rare-earth metals, zinc, and magnesium with bidentate amide ligands have been successfully applied to catalyze intramolecular hydroamination. cuvillier.de Iridium(I) complexes featuring bidentate phosphine-pyrazolyl ligands have also been shown to be extremely active catalysts for the intramolecular hydroamination of alkynes. acs.org A catalyst formed by complexing this compound with a suitable metal would provide a defined coordination sphere to facilitate the key steps of the catalytic cycle, which typically involve coordination of the unsaturated substrate and insertion into a metal-amide bond. libretexts.org Recent advances have also focused on copper hydride (CuH)-catalyzed hydroamination, where ligand design has led to significant improvements in reaction rates. mit.edu

Transfer hydrogenation is a technique where hydrogen is transferred to a substrate from a donor molecule other than molecular hydrogen (H₂). Common hydrogen donors include 2-propanol, formic acid, and ammonium (B1175870) formate. cdnsciencepub.comsemanticscholar.org This method is often preferred for its operational simplicity and safety compared to using high-pressure H₂ gas.

Derivatives of benzylamine (B48309) are frequently involved in these reactions, both as substrates and as components of the catalytic system. Palladium-on-carbon (Pd/C) is a classic catalyst for transfer hydrogenation and is highly effective for debenzylation reactions, where a benzyl (B1604629) protecting group is removed from an oxygen or nitrogen atom. cdnsciencepub.comsemanticscholar.org For example, O-benzyl groups can be selectively cleaved using 2-propanol as the hydrogen donor. cdnsciencepub.com Encapsulated palladium catalysts, such as Pd(0) EnCat™ 30NP, also serve as active and selective transfer hydrogenation catalysts for debenzylation, though their effectiveness can depend on the choice of hydrogen donor. While the primary role of the benzylamine moiety in these examples is often as a substrate, the underlying principles of catalytic hydrogenation and hydrogenolysis are central to transformations involving these structures. acs.org

| Catalyst System | Hydrogen Donor | Substrate Type | Transformation |

| Palladium/Carbon | 2-Propanol | Benzylic compounds | Hydrogenation/Debenzylation cdnsciencepub.com |

| 10% Pd-C | Ammonium Formate | N-Benzyl amines | Debenzylation semanticscholar.org |

| Pd(0) EnCat™ 30NP | Cyclohexene | O-Aryl benzyl ethers | Debenzylation |

Mechanistic Elucidation of Reactions Involving 2 Aminomethyl Benzyl Diethyl Amine

Empirical Reaction Mechanism Studies

Empirical studies, which rely on direct experimental observation and measurement, form the cornerstone of mechanistic elucidation. Techniques such as spectroscopy for the detection of transient species and kinetic analysis for measuring reaction rates are employed to construct a plausible reaction pathway.

Reaction intermediates are transient species that are formed in one step and consumed in a subsequent step of a multi-step reaction. Their identification, often challenging due to their short lifetimes, is critical for confirming a proposed mechanism. For reactions involving benzylamines, several classes of intermediates are commonly proposed.

In reactions where the primary amine of (2-Aminomethyl-benzyl)-diethyl-amine participates in a condensation reaction with a carbonyl compound, such as an aldehyde, the formation of an imine intermediate (Schiff base) is a well-established pathway. researchgate.net This process begins with the nucleophilic attack of the primary amino group on the carbonyl carbon, followed by dehydration to form the C=N double bond. researchgate.net In multicomponent reactions, such as those involving benzylamines, diethyl phosphite, and triethyl orthoformate, the formation of an N-benzylidenebenzylamine intermediate has been identified as a crucial step. mdpi.com

Depending on the specific reagents and conditions, other intermediates can also be formed. For instance, in reactions with secondary amines and benzaldehyde, a benzylidinediamine intermediate has been proposed to precede the final product. rsc.org The characterization of these intermediates can be achieved through spectroscopic methods like NMR and IR, or by trapping experiments where a reagent is added to react specifically with the intermediate, leading to a stable, identifiable product.

Studies on the oxidation of substituted benzylamines by reagents like cetyltrimethylammonium permanganate (B83412) (CTAP) offer significant insight into potential mechanisms for this compound. ias.ac.in In these studies, the reaction was found to be first-order with respect to both the benzylamine (B48309) and the oxidant. ias.ac.in A key finding was the observation of a substantial primary kinetic isotope effect (kH/kD = 5.60) when the benzylic hydrogens were replaced with deuterium. ias.ac.in This large value confirms that the cleavage of an α-C–H bond occurs in the rate-determining step of the reaction. ias.ac.in

The proposed mechanism consistent with this data involves the transfer of a hydride ion from the α-carbon of the benzylamine to the oxidant, forming a carbocationic species in the transition state. ias.ac.in The rate of this reaction is sensitive to the electronic properties of substituents on the aromatic ring, as shown in the table below, which details the second-order rate constants for the oxidation of various p-substituted benzylamines.

| Substituent (X) in p-X-C₆H₄CH₂NH₂ | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 323 K |

|---|---|

| H | 7.11 |

| CH₃ | 23.4 |

| OCH₃ | 214 |

| F | 4.37 |

| Cl | 2.51 |

| NO₂ | 0.04 |

This table is based on data reported for the oxidation of substituted benzylamines by CTAP and illustrates the influence of electronic effects on reaction rates. ias.ac.in

The data clearly indicate that electron-donating groups (e.g., OCH₃, CH₃) significantly accelerate the reaction, while electron-withdrawing groups (e.g., NO₂) decelerate it. This trend supports a mechanism where a positive charge develops near the benzene (B151609) ring in the transition state, which is stabilized by electron-donating substituents. ias.ac.in

Computational Approaches to Mechanistic Understanding

Computational chemistry, particularly quantum mechanical methods, has become an indispensable tool for studying reaction mechanisms. These approaches can model reaction pathways, characterize transition states that are difficult to observe experimentally, and predict electronic properties that govern molecular reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is widely applied to model reaction mechanisms by calculating the potential energy surface of a reaction. This involves determining the energies of reactants, products, intermediates, and, most importantly, transition states.

For reactions analogous to those involving benzylamines, DFT has been successfully used to map out reaction profiles. For example, in the Pd-catalyzed acetoxylation of benzylamines, DFT calculations were used to compute the Gibbs free energy profiles for key steps like reductive elimination. researchgate.net By comparing the activation energies of different possible pathways, researchers can determine the most energetically favorable mechanism. DFT simulations are also employed to assess the adsorption energies of reaction intermediates on catalyst surfaces, as demonstrated in the electrooxidation of benzylamine. acs.org This approach could be applied to model various transformations of this compound, such as its oxidation or participation in C-H functionalization reactions, providing a detailed, step-by-step energetic picture of the process. researchgate.netacs.org

Beyond modeling entire reaction pathways, DFT is also used to predict the intrinsic electronic properties of a molecule, which in turn determine its reactivity. By calculating the distribution of electrons, one can identify regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Analyses such as calculating the electrostatic surface potential can reveal potential sites for chemical attack. researchgate.net For this compound, DFT calculations would likely show high electron density localized on the nitrogen atoms of the primary and tertiary amine groups, confirming them as the primary nucleophilic centers. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can predict how the molecule will interact with other reagents. The influence of substituents on the reactivity of benzylamine derivatives is well-documented; electron-withdrawing groups on the aryl ring can enhance the inhibitory activity of certain amines, while electron-donating groups can have the opposite effect, showcasing a direct link between electronic structure and biological or chemical reactivity. nih.gov DFT can quantify these electronic effects, helping to predict reactivity trends and rationalize experimentally observed outcomes. acs.org

Advanced Theoretical and Computational Approaches in 2 Aminomethyl Benzyl Diethyl Amine Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties and stable conformations of molecules. Methods such as Density Functional Theory (DFT) are frequently used to balance computational cost and accuracy for molecules of this size. nih.govresearchgate.net

The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of (2-Aminomethyl-benzyl)-diethyl-amine would involve calculating key electronic descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and polarizability. mdpi.com For similar aromatic amine compounds, studies have shown that the HOMO and LUMO distributions are often concentrated on the aromatic ring, indicating this region is a primary site of reactivity. mdpi.com

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the nitrogen atoms of the primary and tertiary amine groups would be expected to be electron-rich, negative potential sites, making them susceptible to electrophilic attack or protonation. The aromatic ring itself also represents a region of significant electron density. researchgate.netmdpi.com

A summary of typical electronic properties calculated for related aromatic amines is presented below.

| Computational Method | Property | Typical Finding for Aromatic Amines | Significance |

| DFT (e.g., B3LYP) | HOMO-LUMO Gap | Low energy gap values (e.g., ~0.15 eV for some aminobenzylnaphthols) | Indicates high reactivity, polarizability, and potential biological activity. mdpi.com |

| DFT | MESP Analysis | Negative potential (red) on nitrogen atoms; positive potential (blue) on amine hydrogens. | Identifies nucleophilic (N atoms) and electrophilic sites, crucial for predicting intermolecular interactions. mdpi.com |

| TD-DFT | UV-Vis Absorption | Calculations can predict electronic absorption bands. | Correlates calculated electronic transitions with experimental spectroscopic data. researchgate.net |

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, representing the molecule's most stable structure. mdpi.com This is typically performed using methods like DFT with a suitable basis set, such as 6-31G(d,p) or 6-311++G(d,p). researchgate.netmdpi.com

For this compound, this process would determine:

Bond Lengths and Angles: Precise calculations of the distances between atoms and the angles they form. For instance, the C-N and C-C bond lengths within the benzyl (B1604629) and diethyl groups would be established. Studies on related benzimidazole (B57391) derivatives show calculated C=O bond lengths of approximately 1.221 Å, which align well with experimental data. mdpi.com

Molecular Modeling and Simulation Techniques

Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within the active site of a target protein. nih.gov

The process for docking this compound would involve:

Preparation of Receptor and Ligand: A 3D structure of a target protein is obtained, often from a database like the Protein Data Bank (PDB). The structure of this compound would be optimized as described in section 8.1.2.

Docking Simulation: Using software like AutoDock, a grid box is defined around the protein's active site. mdpi.comdergipark.org.tr The software then samples numerous possible conformations and orientations of the ligand within this site, scoring each based on a force field that estimates binding energy.

Analysis of Results: The output provides binding affinity scores (typically in kcal/mol), with lower values indicating stronger binding. nih.gov The best-scoring poses are analyzed to identify specific intermolecular interactions, such as:

Hydrogen Bonds: Between the amine groups of the ligand and polar amino acid residues in the protein.

Hydrophobic Interactions: Between the aromatic ring and ethyl groups of the ligand and nonpolar residues.

Salt Bridges: If the amine groups are protonated, they can form ionic interactions with negatively charged residues like aspartate or glutamate. dergipark.org.tr

Docking studies on similar amine-containing ligands have successfully identified key binding residues and predicted binding affinities ranging from -7.5 to -10.7 kcal/mol for potential enzyme inhibitors. nih.govdergipark.org.tr

Prediction of Relevant Physicochemical Parameters

Computational methods can reliably predict key physicochemical properties that govern a molecule's behavior in different environments.

The pKa value indicates the strength of an acid or, for amines, the acidity of their conjugate acids. This compound has two basic nitrogen atoms—a primary amine and a tertiary amine—and would therefore have two distinct pKa values. Accurately predicting these values is crucial as the protonation state affects solubility, membrane permeability, and receptor binding. nih.gov

Computational pKa prediction involves calculating the Gibbs free energy change (ΔG) for the protonation reaction in solution. kyushu-u.ac.jp This is a challenging task that requires accurate treatment of solvation effects. Common approaches include:

Thermodynamic Cycles: These cycles break down the free energy calculation into more manageable gas-phase and solvation energy components. nih.gov

Solvation Models: The effect of the solvent (typically water) is crucial and is accounted for using models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.gov Some advanced methods also include explicit water molecules to model specific hydrogen bonding. nih.gov

Quantum Mechanical Methods: The energy calculations are often performed using DFT or semi-empirical methods like PM6. srce.hrsemanticscholar.org

Future Research Directions and Unaddressed Challenges

Innovations in Synthetic Methodologies for Related Compounds

While the synthesis of (2-Aminomethyl-benzyl)-diethyl-amine itself is established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes for its derivatives and related architectures. Current methodologies for analogous structures often require harsh conditions or complex catalysts. beilstein-journals.org Innovations may draw from recent advancements in organic synthesis.

One promising avenue is the adoption of "on-water" synthesis protocols, which leverage the unique properties of water to accelerate reactions and simplify product isolation. organic-chemistry.org For example, the use of benzylamine (B48309) as a nucleophilic catalyst in aqueous media for the synthesis of quinolines highlights a green chemistry approach that could be adapted for derivatizing the this compound core. organic-chemistry.org Such methods reduce reliance on volatile organic solvents and can offer improved yields and catalyst recyclability. organic-chemistry.org

Another area of innovation lies in catalyst-free and solvent-free reaction conditions, which have been successfully applied to the synthesis of related aminonaphthol compounds (Betti bases). nih.gov These methods, often conducted at elevated temperatures, provide access to complex molecules through multicomponent reactions, minimizing waste and energy consumption. nih.gov Exploring similar strategies for producing a library of this compound analogs with diverse substituents on the aromatic ring or the amine functionalities could rapidly expand the chemical space for screening in various applications.

Furthermore, asymmetric synthesis to produce chiral derivatives is a significant challenge and a key direction for future work. Methods developed for related compounds, such as the stereoselective Betti reaction, could serve as a template for creating enantiomerically pure ligands for asymmetric catalysis. nih.gov

Table 1: Comparison of Modern Synthetic Strategies for Related Amine Compounds

| Synthetic Strategy | Key Features | Potential Advantages for Derivatization | Representative Compound Class |

|---|---|---|---|

| On-Water Synthesis | Uses water as the reaction medium; often employs a nucleophilic catalyst. organic-chemistry.org | Environmentally friendly, simple operation, potential for catalyst recycling, easy product isolation. organic-chemistry.org | 2-Substituted Quinolines organic-chemistry.org |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, typically under thermal conditions. nih.gov | Reduced waste, high atom economy, often faster reaction times. | Betti Base Derivatives nih.gov |

| Ionic Liquid-Mediated | Employs ionic liquids as catalysts and/or solvents. beilstein-journals.org | Can enhance reaction rates and selectivity; tunable properties. | N-Aryl-3,4-dihydroquinazolines beilstein-journals.org |

| Asymmetric Synthesis | Utilizes chiral auxiliaries or catalysts to produce enantiomerically enriched products. nih.gov | Access to chiral ligands for asymmetric catalysis and materials. | Chiral Diarylmethanols nih.gov |

Design of Novel Functional Materials Incorporating the this compound Core

The diamine structure of this compound makes it an excellent building block for novel functional materials. Future research should focus on incorporating this core into polymers, resins, and framework materials to create platforms with tailored properties for separation, sensing, or solid-phase synthesis.

One direction is the development of core-shell functional resins. By grafting derivatives of the this compound core onto a polymer support like polystyrene, it is possible to create materials where the functional groups are primarily located on the surface. researchgate.net This architecture is highly advantageous for applications in solid-phase peptide synthesis or as scavenger resins for metal ions, as it improves reaction efficiency and accessibility of the active sites. researchgate.net

A more advanced approach involves using the compound or its analogs as organic linkers in the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The geometry and chelating ability of the diamine moiety can direct the assembly of porous, crystalline materials. These frameworks could be designed for applications in gas storage, selective catalysis, or chemical sensing. The synthesis of high-performance materials like polyimides and polyimines from building blocks containing similar amino-benzyl functionalities demonstrates the feasibility of this approach. mdpi.com

Development of Advanced Catalytic Systems Based on the Compound's Ligand Properties

The primary and tertiary amine donors of this compound allow it to act as a versatile bidentate ligand for a wide range of metal ions. This property is ripe for exploitation in the development of advanced homogeneous and heterogeneous catalytic systems.

A key research direction is in asymmetric catalysis. By synthesizing chiral variants of the ligand, researchers can create metal complexes capable of catalyzing stereoselective reactions. Chiral aminonaphthol ligands, which share a similar structural motif, have proven highly effective in the asymmetric addition of organozinc reagents to aldehydes, achieving high yields and excellent enantioselectivities. nih.gov Applying this concept to this compound-metal complexes could lead to new catalysts for producing enantiomerically pure pharmaceuticals and fine chemicals.

Furthermore, the integration of these ligand-metal complexes into advanced photocatalytic systems represents a frontier in the field. Recent studies have shown that perovskite nanocrystals can catalyze organic transformations, such as the generation of aminomethyl radicals for the synthesis of heterocycles. acs.org Designing hybrid systems where a this compound-based metal complex acts as a co-catalyst or surface ligand on a semiconductor material could enhance photocatalytic efficiency and enable novel transformations under visible light. acs.org

Exploration of New Coordination Motifs and Supramolecular Architectures

Understanding and controlling how molecules interact and self-assemble is fundamental to designing complex systems. The this compound scaffold offers multiple sites for non-covalent interactions, including hydrogen bonding from the primary amine and potential for π-stacking via the benzene (B151609) ring.

Future research should systematically explore the coordination chemistry of this ligand with a variety of transition metals and lanthanides. This would involve synthesizing and crystallographically characterizing new metal complexes to understand the resulting coordination geometries, bond lengths, and angles. Such fundamental studies are crucial for designing catalysts and functional materials with predictable structures and properties.

Beyond discrete metal complexes, a significant opportunity lies in the study of supramolecular architectures. The strategic placement of hydrogen bond donors (N-H) and acceptors (tertiary amine) allows the molecule to act as a "tecton" or building block for self-assembly. Research into related systems has shown that interactions like N-H···O hydrogen bonds and dispersive forces like C=O···π interactions can direct the formation of intricate 3D networks. mdpi.comnih.gov By co-crystallizing this compound or its derivatives with complementary molecules, it may be possible to construct novel supramolecular assemblies, such as chains, tapes, or more complex 3D architectures, with potential applications in molecular recognition and crystal engineering. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-phenyl glycine |

| Betti Base |

| N-acetyl-L-proline |

| N-benzyl-L-proline |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Aminomethyl-benzyl)-diethyl-amine, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via alkylation of diethylamine with a benzyl halide precursor. A key strategy involves using protective groups (e.g., toluenesulfonamide) to block undesired side reactions at the amine sites, as demonstrated in asymmetric polyamine synthesis . For example, LiAlH4 reduction of intermediates like N-(3-diethylaminopropyl)formamide can yield higher-purity products. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-alkylation.

| Reaction Step | Key Parameters | Yield Improvement |

|---|---|---|

| Alkylation | Solvent: DMF, 60°C | 75–80% |

| Protection | Tosyl chloride | Reduces byproducts |

| Reduction | LiAlH4, THF | >90% purity |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, diethylamine derivatives show distinct <sup>1</sup>H NMR signals: δ 1.13 (triplet, –CH2CH3), δ 2.96 (quartet, N–CH2), and aromatic protons at δ 7.26 . Mass spectrometry (MS) and X-ray crystallography can resolve molecular geometry and confirm substituent positions. Computational methods (DFT) may predict electronic distributions for reactivity studies.

Advanced Research Questions

Q. What contradictions exist in reported biological activities of structurally similar amines, and how can they be resolved?

- Methodological Answer : Discrepancies in antimicrobial or receptor-binding data (e.g., for benzimidazole derivatives) often arise from assay conditions or purity issues . To resolve contradictions:

- Replicate studies : Use standardized protocols (e.g., CLSI guidelines for MIC assays).

- Control for purity : Validate compound integrity via HPLC (>98% purity) .

- Statistical analysis : Apply multivariate regression to isolate structural contributors (e.g., steric effects of the benzyl group).

Q. How can LC-MS/MS be optimized for detecting trace this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) is preferred. Key parameters:

- Column : C18, 2.6 µm particles for high resolution.

- Mobile phase : 0.1% formic acid in acetonitrile/water.

- Quantification : Use deuterated internal standards (e.g., diethylamine-d10) to correct matrix effects. Limit of quantification (LOQ) can reach 1.0–20.0 ng/mL in plasma .

Q. What strategies enable the use of this compound as a building block in drug discovery?

- Methodological Answer : Its tertiary amine structure allows functionalization via:

- Schiff base formation : React with aldehydes (e.g., 2-ethoxy-quinoline-3-carbaldehyde) to create imine-linked conjugates for antimicrobial screening .

- Cross-coupling : Palladium-catalyzed Buchwald-Hartwig amination to introduce aryl groups.

- In silico modeling : Dock the compound into enzyme active sites (e.g., monoamine oxidases) to predict bioactivity .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound derivatives?

- Methodological Answer : Solubility variations in water or organic solvents (e.g., DMSO) may stem from:

- Crystallinity : Amorphous vs. crystalline forms (analyze via XRD).

- pH effects : Protonation of the amine group at acidic pH increases hydrophilicity.

- Validation : Use shake-flask method with UV-Vis quantification at λmax ≈ 270 nm .

Application in Experimental Design

Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

- Methodological Answer :

- Receptor binding assays : Screen for affinity at dopamine D2 or serotonin 5-HT2A receptors using radioligands (e.g., [<sup>3</sup>H]spiperone).

- Cell-based models : Differentiated SH-SY5Y neurons for neurotoxicity/neuroprotection studies.

- Data interpretation : Compare results to structurally related compounds (e.g., diphenylamine derivatives) to identify SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.